2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone
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Description
The compound “2-((4-Fluorophenyl)thio)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)ethanone” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiophene ring, and a morpholino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The fluorophenyl and trifluoromethylphenyl groups are likely to be electron-withdrawing, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could make the compound more electronegative .Scientific Research Applications
Synthesis and Chemical Transformations
Efficient Synthesis of Receptor Antagonists : A study described an efficient synthesis process for an orally active receptor antagonist, showcasing the potential of similar compounds in the development of therapeutic agents. The process involves direct condensation and a series of reactions leading to the desired alpha-(fluorophenyl)morpholine derivative, highlighting the compound's role in complex chemical syntheses (Brands et al., 2003).
Reactions with Phosphorus Pentafluoride : Research demonstrated the reaction of the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) with morpholinosulfur trifluoride, leading to unexpected adducts. This showcases the compound's utility in creating novel chemical structures with potential applications in material science and pharmaceuticals (Guzyr et al., 2013).
Material Science and Nanotechnology
Development of Fluorine-rich Derivatives : A study on the preparation of fluorine-rich 1,3,4-thiadiazole derivatives via cycloaddition reactions emphasized the role of such compounds in enhancing material properties. The research illustrates the compound's relevance in developing materials with improved features (Utecht-Jarzyńska et al., 2020).
Silver Nanoclusters Co-Protected by Phosphines : A novel class of hydride-rich silver nanoclusters was synthesized using thiols and phosphines. This research highlights the compound's potential in creating new nanomaterials with unique properties and applications in catalysis and electronics (Bootharaju et al., 2016).
Biological and Pharmaceutical Research
Antimicrobial Activity of Schiff Bases : Schiff bases derived from similar compounds showed excellent antimicrobial activity. This indicates the compound's relevance in the synthesis of new agents for combating microbial infections (Puthran et al., 2019).
Amino Acid Derivatization for Pharmaceuticals : The use of phanquinone for amino acid derivatization in pharmaceutical quality control illustrates the compound's application in enhancing analytical methodologies for drug development (Gatti et al., 2004).
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO2S/c20-15-5-7-16(8-6-15)27-12-18(25)24-9-10-26-17(11-24)13-1-3-14(4-2-13)19(21,22)23/h1-8,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUPSDKHVDUODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CSC2=CC=C(C=C2)F)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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